molecular formula C8H9NO4 B1352982 (4-Methoxy-3-nitrophenyl)methanol CAS No. 41870-24-0

(4-Methoxy-3-nitrophenyl)methanol

Cat. No.: B1352982
CAS No.: 41870-24-0
M. Wt: 183.16 g/mol
InChI Key: XJVDLGZUYYAXLS-UHFFFAOYSA-N
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Description

(4-Methoxy-3-nitrophenyl)methanol is an organic compound with the molecular formula C8H9NO4 It is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a methanol group (-CH2OH)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-3-nitrophenyl)methanol typically involves the nitration of anisole (methoxybenzene) followed by reduction and subsequent functional group transformations. One common method includes:

    Nitration: Anisole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-methoxy-3-nitroanisole.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Hydroxymethylation: The amino group is converted to a hydroxymethyl group through a series of reactions involving formaldehyde and subsequent reduction.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: (4-Methoxy-3-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 4-Methoxy-3-nitrobenzoic acid.

    Reduction: 4-Methoxy-3-aminophenylmethanol.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(4-Methoxy-3-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methoxy-3-nitrophenyl)methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall activity.

Comparison with Similar Compounds

    4-Methoxybenzyl alcohol: Similar structure but lacks the nitro group.

    3-Nitrobenzyl alcohol: Similar structure but lacks the methoxy group.

    4-Methoxy-3-nitroanisole: Similar structure but has a methoxy group instead of a hydroxymethyl group.

Uniqueness: (4-Methoxy-3-nitrophenyl)methanol is unique due to the presence of both methoxy and nitro groups on the benzene ring, along with a hydroxymethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4-methoxy-3-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVDLGZUYYAXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403240
Record name (4-methoxy-3-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41870-24-0
Record name (4-methoxy-3-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an argon atmosphere and cooling with ice, borane-tetrahydrofuran complex (1.00 mol/L, tetrahydrofuran solution, 100 mL, 100 mmol) was added dropwise to a solution of 4-methoxy-3-nitrobenzoic acid (15.3 g, 76.1 mmol) in anhydrous tetrahydrofuran (200 mL) under stirring. After completion of the dropwise addition, the mixture was allowed to stand overnight at room temperature. The reaction mixture was cooled with ice again and 6 mol/L hydrochloric acid (20 mL) was added dropwise. After stirring for 30 minutes, the mixture was concentrated under reduced pressure. The residue was poured into 1 L of ice water and, after stirring for 30 minutes, the precipitates produced were collected by filtration, washed with water and dried to afford 12.5 g (90%) of the title compound as pale yellow crystals.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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